Isopropenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropenylacetate, also known as prop-1-en-2-yl acetate, is an organic compound that is the acetate ester of the enol tautomer of acetone. This colorless liquid is significant commercially as the principal precursor to acetylacetone. It is used in organic synthesis to prepare enol acetates of ketones and acetonides from diols .

Méthodes De Préparation

Isopropenylacetate is prepared by treating acetone with ketene . The reaction involves the following steps:

Synthetic Route: Acetone is treated with ketene to produce iso-propenylacetate.

Reaction Conditions: The reaction typically requires heating over a metal surface, which causes iso-propenylacetate to rearrange to acetylacetone.

In industrial production, iso-propenylacetate can be synthesized through various methods, including free radical polymerization and emulsion polymerization. For example, terpolymers of butyl acrylate, methyl methacrylate, and iso-propenylacetate can be prepared via seeded emulsion polymerization with potassium persulfate as an initiator .

Analyse Des Réactions Chimiques

Isopropenylacetate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form acetylacetone.

Reduction: Reduction reactions can convert it into other isopropenyl esters.

Substitution: This compound can be used to prepare other isopropenyl esters by transesterification.

Common reagents and conditions used in these reactions include metal surfaces for heating, free radical initiators like potassium persulfate, and various catalysts for polymerization . Major products formed from these reactions include acetylacetone and other isopropenyl esters .

Applications De Recherche Scientifique

Isopropenylacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to prepare enol acetates of ketones and acetonides from diols.

Biology: It is used in the synthesis of bioactive molecules and as a reagent in various biochemical reactions.

Medicine: this compound is used in the synthesis of pharmaceutical compounds and drug intermediates.

Industry: It is used in the production of polymers, coatings, and adhesives.

Mécanisme D'action

The mechanism by which iso-propenylacetate exerts its effects involves its ability to act as an acetylating agent. It can acetylate various substrates, including alcohols, phenols, and amines, through esterification reactions. The molecular targets and pathways involved include the formation of enol acetates and the rearrangement to acetylacetone upon heating .

Comparaison Avec Des Composés Similaires

Isopropenylacetate can be compared with other similar compounds, such as:

Acetic Anhydride: A commonly used acetylating agent that requires basic or acid catalysts for activation.

Ethyl Acetate: Another acetylating agent used in selective acetylation of primary alcohols.

Isoamyl Acetate: Used in the synthesis of esters and as a flavoring agent

This compound is unique in its ability to act as a green reagent for the chemical upgrading of glycerol into valuable products under continuous-flow conditions . This makes it a cost-effective and environmentally friendly alternative to other acetylating agents.

Propriétés

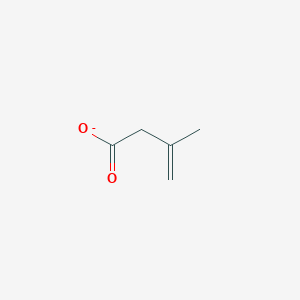

Formule moléculaire |

C5H7O2- |

|---|---|

Poids moléculaire |

99.11 g/mol |

Nom IUPAC |

3-methylbut-3-enoate |

InChI |

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)/p-1 |

Clé InChI |

IGRURXZWJCSNKU-UHFFFAOYSA-M |

SMILES canonique |

CC(=C)CC(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromopyrazolo[1,5-a]pyrimidin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B8374784.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B8374805.png)

![3-Benzoyl-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8374808.png)

![2-[(Dimethylamino)(phenyl)methyl]cyclohexyl 4-(trifluoromethyl)benzoate hydrochloride](/img/structure/B8374845.png)